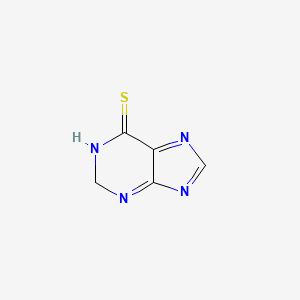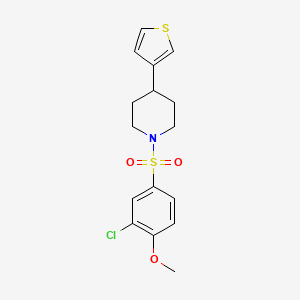![molecular formula C17H21F2N3O2 B2613374 N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide CAS No. 1333527-34-6](/img/structure/B2613374.png)
N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide, commonly known as CCDC, is a novel small-molecule inhibitor that has been developed for the treatment of cancer. CCDC is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival.
Mecanismo De Acción
CK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. CCDC is a potent and selective inhibitor of CK2, which binds to the ATP-binding site of the enzyme and prevents its activity. By inhibiting CK2, CCDC induces apoptosis in cancer cells and inhibits their proliferation.
Biochemical and Physiological Effects
CCDC has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have shown that CCDC induces apoptosis in cancer cells and inhibits their proliferation. In vivo studies have shown that CCDC inhibits tumor growth in mouse models of breast cancer, prostate cancer, and leukemia. CCDC has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCDC has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It is also a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer. However, CCDC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. It also has a short half-life in vivo, which can limit its effectiveness as an anticancer agent.
Direcciones Futuras
There are several future directions for the study of CCDC. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the study of the mechanism of action of CCDC, which could provide insights into the role of CK2 in cancer. Additionally, the efficacy of CCDC in combination with other anticancer agents should be explored, as this could enhance its anticancer activity. Finally, the development of new formulations of CCDC that improve its solubility and half-life could increase its effectiveness as an anticancer agent.
Conclusion
In conclusion, CCDC is a novel small-molecule inhibitor that has shown potent anticancer activity in vitro and in vivo. CCDC is a potent and selective inhibitor of CK2, which plays a crucial role in the regulation of cell growth and survival. CCDC has several advantages for lab experiments, including its easy synthesis and purification, and its value as a tool for studying the role of CK2 in cancer. However, CCDC also has some limitations, including its low solubility and short half-life. Future research should focus on the development of more potent and selective CK2 inhibitors, the study of the mechanism of action of CCDC, and the development of new formulations that improve its solubility and half-life.
Métodos De Síntesis
The synthesis of CCDC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are cycloheptanone and 3,5-difluoro-4-methoxyaniline. The synthesis involves the formation of an intermediate compound, which is then converted to CCDC through a series of steps. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
CCDC has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. CCDC has been shown to be a potent inhibitor of CK2, with an IC50 value of 1.6 nM. CCDC has been tested in various cancer cell lines, including breast cancer, prostate cancer, and leukemia, and has been shown to induce cell death in these cell lines.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-difluoro-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2/c1-24-16-13(18)8-12(9-14(16)19)21-10-15(23)22-17(11-20)6-4-2-3-5-7-17/h8-9,21H,2-7,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUCLWNLLBCNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)NCC(=O)NC2(CCCCCC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)

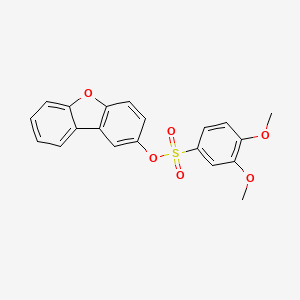
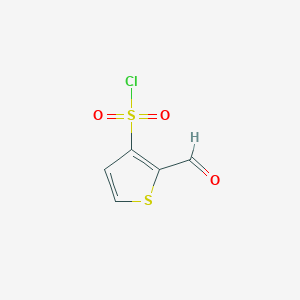
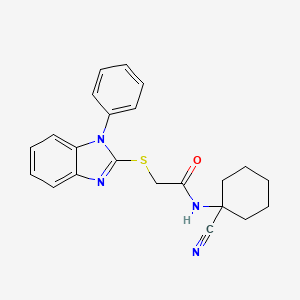
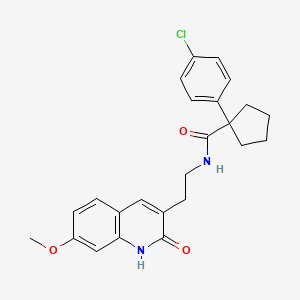

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

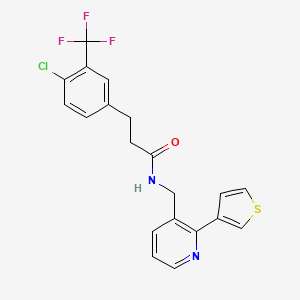
![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)
![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)
